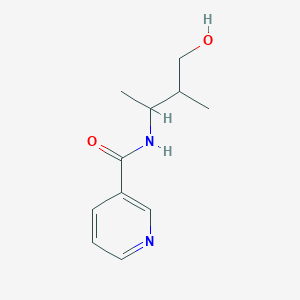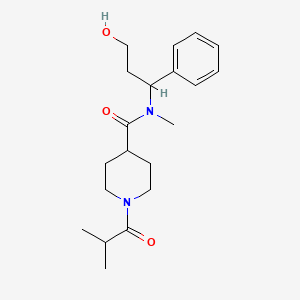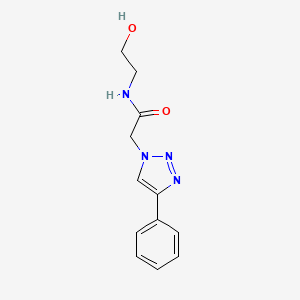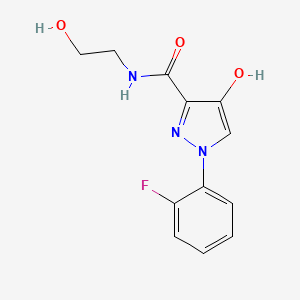![molecular formula C14H20Cl2N2O2 B6641410 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea, also known as DCMU, is a herbicide that is widely used in scientific research to study the mechanism of photosynthesis. DCMU is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis.
作用机制
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea binds to the QB site of photosystem II, which prevents the transfer of electrons from QA to QB. This results in the accumulation of electrons on QA and the depletion of electrons on QB. As a result, the electron transport chain is disrupted, and the production of ATP and NADPH is inhibited. This leads to a decrease in the rate of photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. It also inhibits the synthesis of chlorophyll, which is necessary for photosynthesis. In addition, this compound has been shown to cause oxidative stress in plants, which can lead to cell damage and death.
实验室实验的优点和局限性
One of the advantages of using 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea in lab experiments is its potency as an inhibitor of photosystem II. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled setting. However, one of the limitations of using this compound is its toxicity. This compound is toxic to both plants and animals, and care must be taken when handling this compound.
未来方向
There are several future directions for research on 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea. One area of research is the development of new herbicides that are less toxic than this compound. Another area of research is the use of this compound in the development of new technologies for the production of biofuels. This compound has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted. Finally, the effects of this compound on the microbiome of plants and animals is an area of research that has not been extensively studied and could yield important insights into the role of photosynthesis in the ecosystem.
合成方法
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea can be synthesized by reacting 3,4-dichlorophenylacetonitrile with 3-hydroxybutyronitrile in the presence of sodium hydride and then converting the resulting intermediate to the final product by reacting with methylamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea is widely used in scientific research to study the mechanism of photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound can be used to study the role of this complex in the photosynthetic process. This compound can also be used to study the effects of photosynthesis on plant growth and development.
属性
IUPAC Name |
3-[1-(3,4-dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-9(19)6-7-18(3)14(20)17-10(2)11-4-5-12(15)13(16)8-11/h4-5,8-10,19H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFGTVYCZCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)NC(C)C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)cyclohexyl]-3-(pyridin-3-ylmethoxy)benzamide](/img/structure/B6641329.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)


![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)

![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)